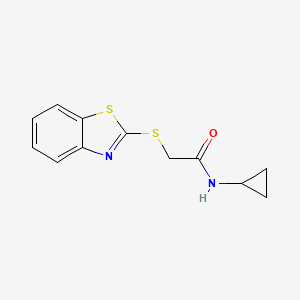

![molecular formula C18H21N3O4S B5537955 8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to a class of molecules that exhibit diverse chemical and physical properties, making them significant in the field of heterocyclic chemistry. These compounds, including quinolinones and pyrazoloquinolines, are of interest due to their potential applications in various fields, including material science and pharmaceuticals, minus the drug use and side effects aspects.

Synthesis Analysis

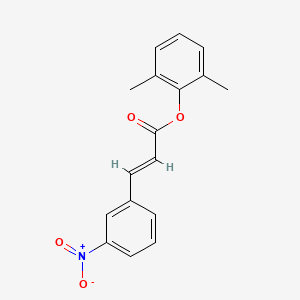

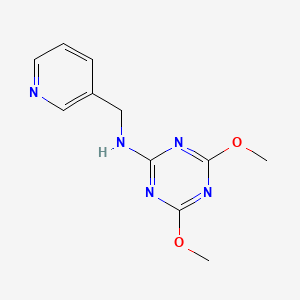

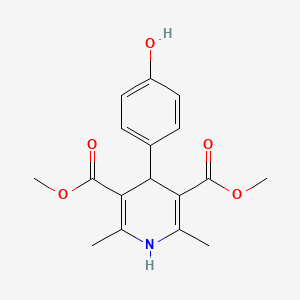

Synthesis approaches for related compounds often involve multi-component reactions, leveraging the reactivity of intermediate structures to build complex heterocyclic frameworks. For instance, the use of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in aqueous ethanol can lead to pyranoquinoline derivatives with high yields, showcasing the efficiency of multi-component synthesis strategies in constructing such complex molecules (Asghari, Ramezani, & Mohseni, 2014).

Molecular Structure Analysis

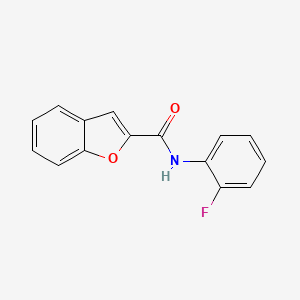

The molecular structure of related compounds is characterized using various analytical techniques, including NMR, IR, and crystallography, to elucidate their complex frameworks. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and the presence of functional groups that dictate their reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a wide range of derivatives, demonstrating their versatile reactivity. For example, reactions with aryldiazonium salts mediated by molecular sieves can lead to the formation of pyrazolo[3,4-c]quinolines, highlighting the ability to form multiple chemical bonds in a single reaction step and showcasing the compounds' chemical properties (Deng et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application. These properties are often influenced by the molecular structure, particularly the presence and arrangement of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility and applications of these compounds. For example, their ability to participate in heteroannulation reactions using a methyl group as a one-carbon unit showcases their potential in synthetic chemistry for creating complex heterocyclic structures (Deng et al., 2016).

科学的研究の応用

Chemistry and Synthesis

Research has focused on the synthesis and structural analysis of quinolinone derivatives, highlighting their significance in medicinal chemistry. For instance, novel 4-pyrazolylquinolinone derivatives were synthesized, showcasing the versatility of quinolinone compounds in generating pharmacologically active structures (Abass, 2000). Similarly, the quinoxalinone core, closely related to quinolinones, has been identified as a key structure in various bioactive compounds, indicating the potential of quinolinone derivatives in drug development (Shi et al., 2017).

Material Science Applications

Quinolinone derivatives also find applications in material science, for instance, in the preconcentration of trace metals from seawater, demonstrating their utility in environmental science (Willie et al., 1983). Additionally, quinolinone-based compounds have been evaluated for their photophysical properties, suggesting their potential in photovoltaic and light-emitting devices (Sapochak et al., 2001).

Antioxidant Properties

The antioxidant properties of quinolinone derivatives have been explored, indicating their potential in the development of novel antioxidants. For instance, novel 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones exhibited photo-antiproliferative activity, suggesting their use in therapeutic applications (Chimichi et al., 2006). Furthermore, some 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives showed promising antioxidant activities, reinforcing the potential of quinolinone derivatives in medicinal chemistry (Hassan et al., 2017).

特性

IUPAC Name |

3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-11-4-3-5-12-16(11)19-8-13(17(12)22)18(23)21-7-6-20(2)14-9-26(24,25)10-15(14)21/h3-5,8,14-15H,6-7,9-10H2,1-2H3,(H,19,22)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVHAAXIACZHKL-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)